molecular formula C12H15N3 B10756974 2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine

2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine

Cat. No.: B10756974
M. Wt: 201.27 g/mol
InChI Key: ILTOXASLQDKYJW-UHFFFAOYSA-N
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Description

2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring bound to a phenyl group and an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE typically involves the reaction of 3-methyl-1H-pyrazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE involves its interaction with specific molecular targets. It is known to inhibit cAMP-dependent protein kinase catalytic subunit alpha, which plays a role in various cellular processes. This inhibition can affect signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-METHYL-1H-PYRAZOL-4-YL)PHENYL]ETHANAMINE is unique due to its specific substitution pattern on the pyrazole ring and its ethanamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanamine

InChI

InChI=1S/C12H15N3/c1-9-12(8-14-15-9)11-4-2-10(3-5-11)6-7-13/h2-5,8H,6-7,13H2,1H3,(H,14,15)

InChI Key

ILTOXASLQDKYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)CCN

Origin of Product

United States

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